T22 antigen - 130730-36-8

T22 antigen

Catalog Number: EVT-1522748
CAS Number: 130730-36-8
Molecular Formula: C12H15NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of T22 involves several methods aimed at producing high-purity antibodies that can reliably detect tau oligomers. One common method includes the use of recombinant DNA technology to express the T22 antigen in Escherichia coli or insect cells. This process often involves:

  1. Cloning: The gene encoding the T22 antigen is cloned into an expression vector.
  2. Expression: The vector is introduced into a host cell (e.g., E. coli), where it is expressed.
  3. Purification: The expressed protein is purified using techniques such as affinity chromatography or size-exclusion chromatography .

Additionally, biotinylation techniques are employed to enhance the binding specificity of T22 antibodies during assays like immunohistochemistry or Western blotting .

Molecular Structure Analysis

Structure and Data

The molecular structure of the T22 antigen has been characterized through various biophysical methods. Notably, its three-dimensional conformation reveals a unique fold that allows for specific interactions with tau oligomers. Structural studies often utilize X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the spatial arrangement of amino acids within the T22 structure.

Key structural data includes:

  • Molecular Weight: Approximately 36 kDa.
  • Conformation: The T22 antigen exhibits a distinct MHC-like fold, facilitating its interaction with γδ T cell receptors .
Chemical Reactions Analysis

Reactions and Technical Details

T22's interaction with tau oligomers can be described as a specific binding reaction, where the antibody recognizes and binds to conformational epitopes on the tau protein. This reaction can be quantitatively analyzed using techniques such as:

  • Surface Plasmon Resonance: This method measures the binding affinity between T22 and tau oligomers by monitoring changes in refractive index upon binding at a sensor chip surface.
  • Isothermal Titration Calorimetry: This technique assesses the thermodynamics of the binding interaction, providing insights into enthalpy and entropy changes during the reaction .
Mechanism of Action

Process and Data

The mechanism by which T22 exerts its effects involves specific recognition of tau oligomers through conformational epitopes that are unique to these aggregates. Upon binding, T22 can facilitate various downstream effects:

  1. Inhibition of Aggregation: By binding to tau oligomers, T22 may prevent further aggregation into neurotoxic fibrils.
  2. Immune Response Activation: The binding of T22 to tau can trigger immune responses that may help clear these aggregates from neuronal tissues.

Data from experimental studies indicate that T22 binding significantly alters the aggregation kinetics of tau proteins, thus providing a protective effect against neurodegeneration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the T22 antigen include:

  • Solubility: Soluble in physiological buffers such as phosphate-buffered saline.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme temperatures and pH levels.

Chemical properties include:

  • pH Stability Range: Optimal activity observed at pH 7.4.
  • Thermal Stability: Maintains structural integrity up to 60°C under short-term exposure.

These properties are crucial for ensuring reliable performance in laboratory assays .

Applications

Scientific Uses

The primary applications of the T22 antigen include:

  • Research Tool: Used extensively in studies investigating the role of tau in neurodegenerative diseases.
  • Diagnostic Marker: Serves as a biomarker for detecting tau oligomers in clinical samples, aiding in early diagnosis of Alzheimer's disease.
  • Therapeutic Development: Potentially useful in developing therapies aimed at modulating tau aggregation processes.

T22's specificity for oligomeric tau makes it invaluable for both basic research into tau pathology and applied clinical diagnostics .

Structural Biology of T22 Antigen

Truncated MHC Class Ib Fold: Architecture and Domains

T22 is a nonclassical major histocompatibility complex (MHC) class Ib protein encoded within the H2-T region of the murine genome. Its structure, resolved at 3.1 Å resolution, reveals a conserved MHC-I-like fold comprising α1, α2, and α3 extracellular domains non-covalently associated with β₂-microglobulin (β₂M) [1] [5]. However, T22 exhibits a severely truncated α2 helix that unravels at the C-terminus and folds backward, exposing the underlying eight-stranded β-sheet platform [1] [2]. This architectural deviation eliminates the canonical "closed-end" peptide-binding groove seen in classical MHC-I molecules. The α3 domain and β₂M maintain structural integrity, facilitating cell surface expression and stability, though T22 does not require peptide loading for folding or function [1] [5].

Table 1: Domain Organization of T22 Antigen

DomainStructural FeaturesFunctional Implications
α1Standard α-helixPartially forms groove periphery; minimal ligand contact
α2C-terminally truncated helix; unraveled conformationExposes β-sheet floor; enables direct TCR docking
α3Conserved Ig-like foldBinds β₂M; stabilizes molecular assembly
β₂MNon-polymorphic light chainRequired for intracellular folding and surface expression

Comparative Analysis with Classical MHC Class I Molecules

Classical MHC-Ia molecules (e.g., H-2Kᵇ) possess a deep, continuous peptide-binding groove formed by α1 and α2 helices, accommodating 8–10 amino acid peptides. This groove features polymorphic pockets that anchor peptide termini via hydrogen bonds and hydrophobic interactions [1] [3]. In stark contrast, T22’s truncated α2 helix creates a shallow, open groove with a collapsed F-pocket, rendering it incapable of presenting conventional peptides [1] [6]. Evolutionary analysis indicates T22 diverged from MHC-Ia to specialize in direct γδ T cell receptor (TCR) engagement rather than peptide presentation [3] [6]. While MHC-Ia molecules exhibit broad tissue distribution and polymorphic variation, T22 expression is restricted to lymphoid tissues and shows limited allelic diversity [5] [6].

Table 2: Structural and Functional Comparison: T22 vs. Classical MHC-I

FeatureClassical MHC-I (e.g., H-2Kᵇ)T22
Peptide-Binding GrooveDeep, closed groove with anchored peptidesShallow, open groove; no peptide binding
α2 HelixIntact helical structureC-terminally truncated and unraveled
Primary LigandsPeptide antigens (8–10 residues)γδ TCR CDR3δ loops
β-Sheet FloorBuried beneath helicesSolvent-exposed; serves as TCR docking site
Functional RolePeptide presentation to αβ T cellsDirect activation of γδ T cells

Crystallographic Insights into the Peptide-Binding Groove Deficiency

X-ray crystallography (PDB: 1FO2) demonstrates that T22’s groove deficiency arises from disruption of conserved hydrogen bonds stabilizing the α2 helix C-terminus. Residues 169–174 adopt a β-strand-like conformation that folds onto the β-sheet floor, creating a contiguous hydrophobic platform [1] [7]. This configuration leaves the central β-sheet fully accessible, contrasting with MHC-Ia molecules where the sheet is buried beneath helices [1]. Mutagenesis studies confirm that groove integrity is irrelevant to T22’s function: Mutations in residues analogous to MHC-Ia peptide-anchoring sites (e.g., Tyr84, Glu163) do not impair γδ TCR binding [1] [7]. Instead, the groove’s "defect" is essential, as its absence in engineered "closed-groove" T22 mutants abolishes TCR reactivity [7].

Key Structural Elements Exposed Due to Groove Deficiency:

  • Hydrophobic Cavity: A pocket formed by residues Tyr22, Trp60, and Tyr118 serves as a docking site for the conserved Trp residue in γδ TCR CDR3δ loops [1] [7].
  • Electrostatic Patches: Surface-exposed glutamates (Glu58, Glu64) interact with positively charged residues in TCR CDR3δ motifs [2].
  • β-Sheet Residues: Strands 4–6 (residues 60–80) form direct hydrogen bonds with TCR residues [1].

Figure 1B: T22's groove deficiency exposes the β-sheet floor (blue) to γδ TCR CDR3δ (yellow). PDB: 1FO2 [1].

Role of β-Sheet Floor Accessibility in Ligand Interaction

The solvent-exposed β-sheet floor of T22 serves as the primary docking platform for γδ TCRs. This surface engages the CDR3δ loop through hydrophobic and electrostatic interactions, with minimal contributions from germline-encoded CDR1/CDR2 loops [1] [7]. Biophysical analyses (surface plasmon resonance) reveal that γδ TCRs recognize T22 via a conserved CDR3δ motif (W...EGYEL), where the tryptophan (Trp) anchor inserts into the hydrophobic cavity of the β-sheet floor, and the EGYEL sequence forms salt bridges with Glu58/Glu64 of T22 [2] [7]. The spacer residues between Trp and EGYEL modulate binding affinity but are dispensable for specificity, allowing diverse CDR3δ sequences to engage T22 [2]. Thermodynamic studies show this interaction is entropy-driven, contrasting the enthalpy-dominated αβ TCR–pMHC binding [2].

Mechanistic Implications:

  • Anchor-Independence: Unlike αβ TCRs, which recognize composite peptide-MHC surfaces, γδ TCR binding relies on autonomous CDR3δ loop interactions with the β-sheet floor [7] [8].
  • Structural Plasticity: The β-sheet’s flat geometry accommodates CDR3δ loops of varying lengths (3–8 spacer residues), explaining the diversity of T22-reactive γδ TCRs [2].
  • Functional Mimicry: The β-sheet floor functionally resembles MHC-Ia peptide-anchoring pockets, but engages TCR loops instead of peptides [1] [6].

Table 3: Thermodynamics of γδ TCR–T22 Interactions (SPR Data) [2]

CDR3δ Loop SequenceSpacer LengthKD (μM)ΔG (kcal/mol)ΔS (cal/mol·K)
WHISEGYEL3 residues0.8-8.2+28
WEGYEL0 residues2.5-7.6+22
WLRYEGYEL4 residues1.2-8.0+25

Properties

CAS Number

130730-36-8

Product Name

T22 antigen

Molecular Formula

C12H15NO4

Synonyms

T22 antigen

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